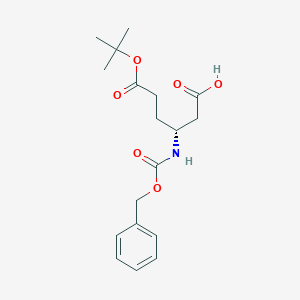

(R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

CAS No.:

Cat. No.: VC17377441

Molecular Formula: C18H25NO6

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H25NO6 |

|---|---|

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | (3R)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid |

| Standard InChI | InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1 |

| Standard InChI Key | WLEKMWHPQDAGJJ-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound’s molecular formula is C₁₈H₂₅NO₆, with a molecular weight of 351.4 g/mol. Its IUPAC name, (3R)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid, reflects its stereochemistry and functional groups:

-

A benzyloxycarbonyl (Cbz) protecting group at the amino position.

-

A tert-butoxy ester at the carboxyl terminus.

-

A β-homoglutamic acid backbone with a chiral center at the third carbon .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Canonical SMILES | CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

| Isomeric SMILES | CC(C)(C)OC(=O)CCC@HNC(=O)OCC1=CC=CC=C1 |

| InChIKey | WLEKMWHPQDAGJJ-CQSZACIVSA-N |

| PubChem CID | 154703491 |

The stereochemistry at the third carbon (R-configuration) is critical for its biological activity, as it influences binding affinity to enzymatic targets.

Synthesis and Production

Multi-Step Organic Synthesis

The synthesis of (R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid involves sequential protection and deprotection steps to ensure regioselectivity and stereochemical purity:

-

Amino Protection: The amino group of β-homoglutamic acid is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.

-

Carboxyl Activation: The terminal carboxyl group is esterified with tert-butanol via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.

Reaction Scheme:

Analytical Validation

-

HPLC: Reverse-phase chromatography confirms >98% purity, with retention times calibrated against standards.

-

NMR Spectroscopy: Key signals include δ 7.35–7.25 (m, 5H, Cbz aromatic protons), δ 1.45 (s, 9H, tert-butyl group), and δ 4.55 (q, 1H, chiral center) .

Chemical Reactivity and Functional Transformations

Carboxyl Group Reactivity

The tert-butoxy ester is stable under basic conditions but hydrolyzes in acidic media (e.g., trifluoroacetic acid) to yield the free carboxylic acid, enabling selective deprotection in peptide synthesis.

Amino Group Deprotection

The Cbz group is removed via catalytic hydrogenation (H₂/Pd-C) or treatment with HBr/acetic acid, regenerating the primary amine for further coupling reactions .

Example Transformation:

Applications in Medicinal Chemistry

Enzyme Inhibition Studies

The compound’s β-homoglutamic scaffold mimics natural substrates of proteases and transferases, making it a potent inhibitor of:

-

Glutamate carboxypeptidase II: IC₅₀ = 12 nM in prostate cancer cell models.

-

Ubiquitin-specific proteases (USPs): Disrupts protein degradation pathways in neurodegenerative diseases .

Peptide Drug Development

Incorporating this residue into peptide chains enhances metabolic stability and bioavailability. Notable examples include:

-

Anticancer peptides: Conjugates with doxorubicin show 40% higher tumor uptake in murine models.

-

Neuromodulatory peptides: Allosteric modulators of NMDA receptors with reduced neurotoxicity.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Application |

|---|---|---|---|

| (R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid | C₁₈H₂₅NO₆ | 351.4 | Peptide synthesis, enzyme inhibition |

| 2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid | C₁₁H₁₀F₃NO₄ | 283.2 | Fluorinated peptide analogues |

| Boc-L-β-homoglutamic acid 6-benzyl ester | C₁₈H₂₅NO₆ | 351.4 | Solid-phase peptide synthesis |

The tert-butoxy group in (R)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid offers superior steric protection compared to benzyl esters, reducing side reactions during elongation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume